molecular formula C11H10N2 B1587465 Phenyl-pyridin-3-yl-amine CAS No. 5024-68-0

Phenyl-pyridin-3-yl-amine

Cat. No. B1587465
CAS RN: 5024-68-0
M. Wt: 170.21 g/mol
InChI Key: JNYYORRROUFDBG-UHFFFAOYSA-N
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Description

Phenyl-pyridin-3-yl-amine, also known as 3-phenylpyridin-2-amine, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biochemistry. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives

  • Summary of Application: This study focused on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .
  • Methods of Application: The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
  • Results: The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine

  • Summary of Application: This study describes the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
  • Methods of Application: The Suzuki cross-coupling reaction was carried out with several arylboronic acids .
  • Results: The study resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield .

Synthesis of Organic Ligand 3-Pyridylnicotinamide

  • Summary of Application: Phenyl-pyridin-3-yl-amine can be used in the synthesis of organic ligand 3-pyridylnicotinamide .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The result is the successful synthesis of 3-pyridylnicotinamide .

Synthesis of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors

  • Summary of Application: This study focuses on the synthesis of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The result is the successful synthesis of a series of protein kinase B/Akt inhibitors .

Synthesis of Novel Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives and Evaluation of Pharmacokinetic Profiles and Biological Activity

  • Summary of Application: This study focuses on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of their pharmacokinetic profiles and biological activity .
  • Methods of Application: The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
  • Results: The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Synthesis of Redox-Active Cu(II) Coordination Framework

  • Summary of Application: Phenyl-pyridin-3-yl-amine can be used in the synthesis of a redox-active Cu(II) coordination framework .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The result is the successful synthesis of a redox-active Cu(II) coordination framework .

Synthesis of Multifunctional Coordination Framework

  • Summary of Application: Phenyl-pyridin-3-yl-amine can be used in the synthesis of a new multifunctional coordination framework .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The result is the successful synthesis of a new multifunctional coordination framework .

properties

IUPAC Name

N-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYORRROUFDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405692
Record name Phenyl-pyridin-3-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpyridin-3-amine

CAS RN

5024-68-0
Record name Phenyl-pyridin-3-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KJ Kim, H Lee, KM Hwang, B Park, HY Oh, YK Kim… - Organic …, 2021 - Elsevier
In general, electron transport layer (ETL) in organic light-emtting diodes (OLEDs) consists of single component of electron transporting material (ETM) or a mixture with n-dopant such as …
Number of citations: 3 www.sciencedirect.com
E Řezníčková, T Gucký, V Kováčová, H Ajani… - European Journal of …, 2019 - Elsevier
Receptor tyrosine kinase PDGFRα is often constitutively activated in various tumours and is regarded as a drug target. Here, we present a collection of 2,6,9-trisubstituted purines with …
Number of citations: 11 www.sciencedirect.com

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